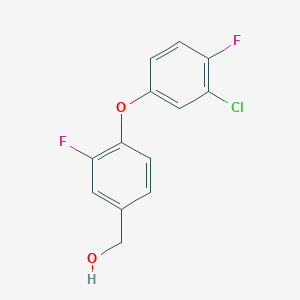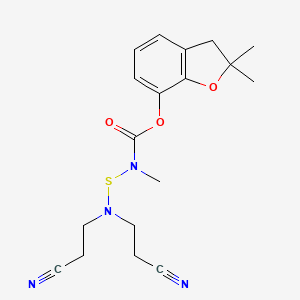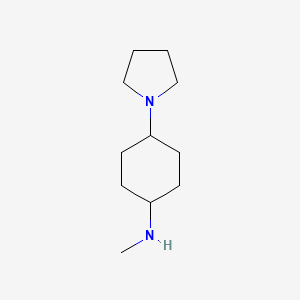![molecular formula C13H14ClN3O3 B8325907 4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine](/img/structure/B8325907.png)
4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chloro group and a 3,4,5-trimethoxyphenyl group. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making this compound of significant interest in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine typically involves the reaction of 4-chloropyrimidine with 3,4,5-trimethoxyaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic aromatic substitution, where the amine group of 3,4,5-trimethoxyaniline displaces the chlorine atom on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are typically derivatives of the original compound, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt critical cellular processes, leading to the inhibition of cancer cell growth and proliferation. Additionally, the compound can modulate signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- N’-(3-chloro-4-methoxy-phenyl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine
- 2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine
Uniqueness
4-chloro-N-[3,4,5-tris(methyloxy)phenyl]-2-pyrimidinamine is unique due to the presence of the trimethoxyphenyl group, which imparts significant pharmacophore properties. This group enhances the compound’s ability to interact with various biological targets, making it more effective in inhibiting specific enzymes and pathways compared to similar compounds .
Propiedades
Fórmula molecular |
C13H14ClN3O3 |
|---|---|
Peso molecular |
295.72 g/mol |
Nombre IUPAC |
4-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H14ClN3O3/c1-18-9-6-8(7-10(19-2)12(9)20-3)16-13-15-5-4-11(14)17-13/h4-7H,1-3H3,(H,15,16,17) |
Clave InChI |
AAAXTHXLEGQOGK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NC2=NC=CC(=N2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[bis(phenylmethyl)amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B8325830.png)
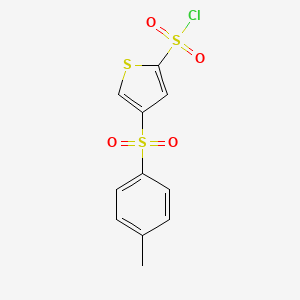
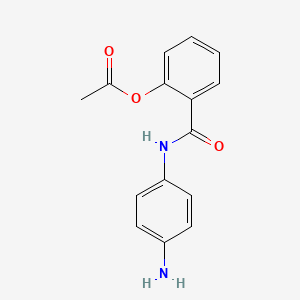
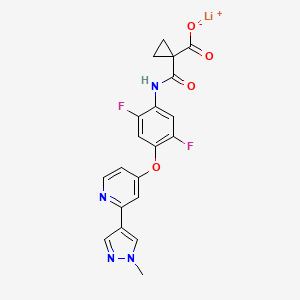


![[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B8325862.png)
![Diethyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B8325872.png)
![2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-4-methylbenzoic acid](/img/structure/B8325878.png)


